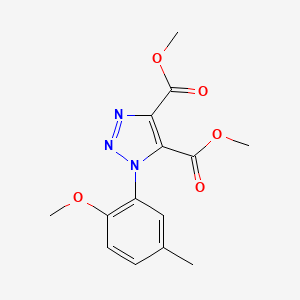

dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The phenyl ring could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure would likely feature a 1,2,3-triazole ring attached to a phenyl ring with methoxy and methyl substituents. The two methyl groups and the two carboxylate groups would also be attached to the triazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate groups. The compound could potentially undergo reactions at the triazole ring or at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar carboxylate groups and the nonpolar methyl groups could give the compound both polar and nonpolar characteristics .科学的研究の応用

Chemical Synthesis and Structure Elucidation

Dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has been explored in the field of chemical synthesis and structure elucidation. Srikrishna, Sridharan, and Prasad (2010) revised the structure of products obtained in a Bronsted acid-catalyzed reaction, impacting our understanding of chemical structures in this domain (Srikrishna, Sridharan, & Prasad, 2010). Additionally, Mansueto et al. (2014) highlighted the electron-donating methoxy group's role in metalation/functionalization, opening alternative approaches for the synthesis of triazole derivatives (Mansueto et al., 2014).

Tautomerism and Spectroscopic Analysis

Research by Kubota and Uda (1975) delved into the tautomerism of disubstituted 1,2,4-triazoles, providing insights into the behavior of compounds under different substituents, crucial for understanding chemical reactivity and stability (Kubota & Uda, 1975).

Electrochemistry and Radical Cation Formation

Speiser and Stahl (1992) investigated the anodic oxidation of triazenes, revealing the formation of specific radical cations, which is significant for understanding the electrochemical behavior of such compounds (Speiser & Stahl, 1992).

Molecular Interactions and Crystallography

Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions, which are vital for understanding molecular self-assembly and crystal engineering (Ahmed et al., 2020). Similarly, Asma et al. (2018) studied the hydrogen bonding in pyrazole derivatives, contributing to the knowledge of molecular conformation and interaction in crystal structures (Asma et al., 2018).

Catalysis and Reaction Mechanisms

Magro et al. (2010) explored the methoxycarbonylation of alkynes, demonstrating how palladium complexes can influence the formation of esters, which is relevant for understanding catalytic processes in organic synthesis (Magro et al., 2010).

Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on iron corrosion, offering insights into the potential application of such compounds in corrosion control (Chetouani et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dimethyl 1-(2-methoxy-5-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-8-5-6-10(20-2)9(7-8)17-12(14(19)22-4)11(15-16-17)13(18)21-3/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRYDDBDJVHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2845511.png)

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)